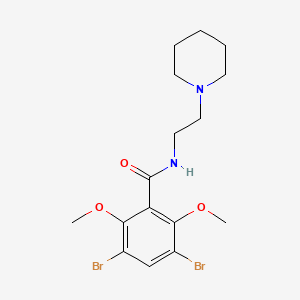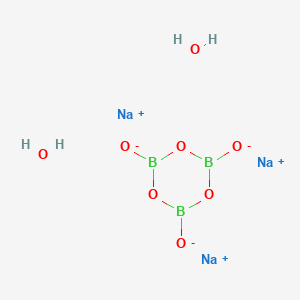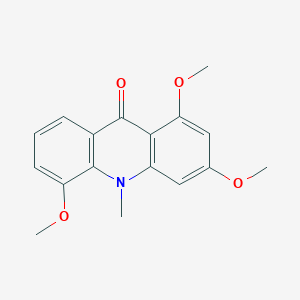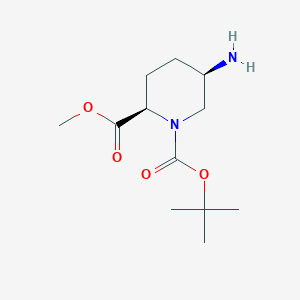
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a macrocyclic ring system with multiple heteroatoms, making it an interesting subject for research in coordination chemistry and molecular recognition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the macrocyclic ring through a cyclization reaction involving appropriate diols and diamines under controlled conditions. The purine moieties are then introduced via nucleophilic substitution reactions using chlorinated purine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine rings .
科学的研究の応用
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its antiviral and anticancer properties due to the presence of purine analogs.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- involves its ability to form stable complexes with metal ions. The macrocyclic ring provides a suitable environment for metal coordination, which can influence various biochemical pathways. The purine moieties may interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: A simpler analog without the purine moieties.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with different ring size and heteroatom arrangement.
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- is unique due to the presence of both the macrocyclic ring and the purine analogs, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
| 149246-43-5 | |
分子式 |
C22H28Cl2N10O3 |
分子量 |
551.4 g/mol |
IUPAC名 |
7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |
InChIキー |
PIQAZKUPFNAWSS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



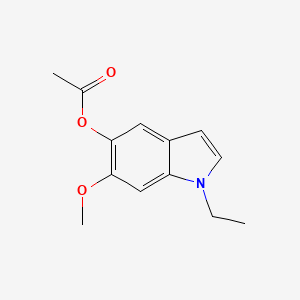
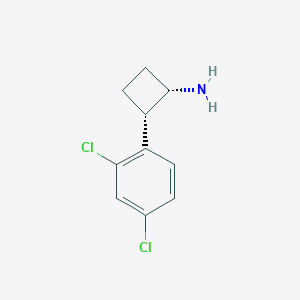
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
